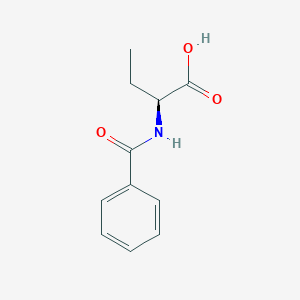
(2S)-2-(phenylformamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Phenylformamido)butanoic acid, also known as PFB, is an important organic compound used in a variety of scientific research applications. It is a chiral carboxylic acid that has been used for decades in synthetic organic chemistry and biochemistry research. PFB is an important precursor for the synthesis of various drugs, pharmaceuticals, and other compounds. Its ability to form hydrogen bonds with other molecules makes it especially useful in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Continuous Control of Liquid Crystal Pretilt Angle
A mixture of two polyamic acids, one with an alkyl side chain for vertical liquid crystal alignment and the other without for planar alignment, can be deposited on substrates and baked at high temperatures. This process allows for the continuous control of the liquid crystal pretilt angle over a wide range, demonstrating the application of such chemical structures in manipulating liquid crystal orientations for display technologies (Vaughn et al., 2007).
Enhancement of Insulin Sensitivity and Restoration of Glucose Homeostasis
Orally active chemical chaperones, including compounds structurally similar to "(2S)-2-(phenylformamido)butanoic acid," alleviate endoplasmic reticulum stress in cells and whole animals. Treatment of obese and diabetic mice with these compounds results in normalization of hyperglycemia, restoration of systemic insulin sensitivity, resolution of fatty liver disease, and enhancement of insulin action across liver, muscle, and adipose tissues. This research highlights the potential therapeutic applications of these chemical structures in treating type 2 diabetes (Özcan et al., 2006).
Development of Antidiabetic Agents
A study on the sequential conversion of indolyl butanoic acid into various analogs for testing as antidiabetic agents through inhibition of the α-glucosidase enzyme demonstrates the potential application of similar chemical structures in developing new treatments for diabetes. The research found certain compounds exhibiting significant inhibitory potential, showcasing the utility of these structures in medicinal chemistry and drug design (Nazir et al., 2018).
Applications in Crystal Engineering
The formation of multicomponent crystals (MCCs) with different stoichiometries using baclofen and various coformers, including acids and bases, illustrates the versatility of "(2S)-2-(phenylformamido)butanoic acid" related structures in crystal engineering. This research shows how these structures can be utilized in designing new crystalline materials with potential applications ranging from pharmaceuticals to materials science (Malapile et al., 2021).
Acceleration of Polyamide Hydrolysis
The study on the acceleration of polyamide hydrolysis by small weak organic acids, including butanoic acid, highlights the role of similar chemical structures in enhancing the degradation processes of polymers. This research provides insights into the environmental degradation of synthetic materials and the development of more sustainable polymer disposal methods (Hocker et al., 2014).
Propiedades
IUPAC Name |
(2S)-2-benzamidobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACIMSFRSUBGQU-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(phenylformamido)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
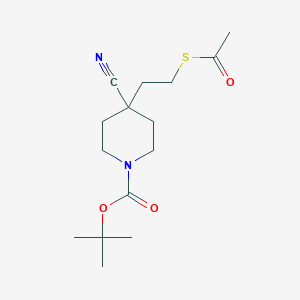
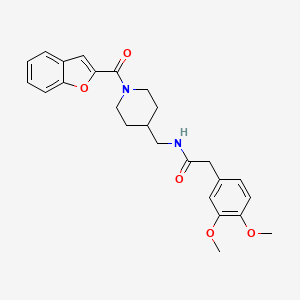
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)

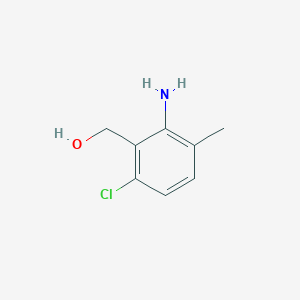
![2-[[5-Bromo-3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2933782.png)
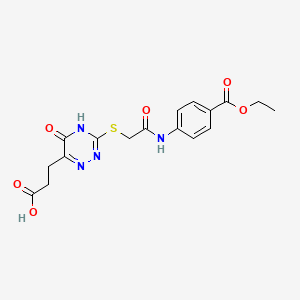
![6-[2-(2-Methoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2933785.png)
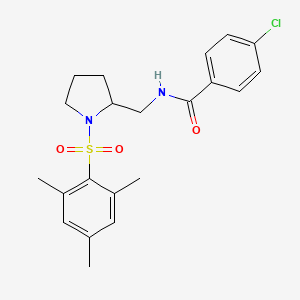
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933788.png)